

On-Column Protein Refolding: A High-Yield Strategy Using a Decreasing Urea Gradient

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Application Note & Protocol

For researchers, scientists, and drug development professionals grappling with the challenge of recovering functional proteins from inclusion bodies, on-column refolding with a decreasing **urea** gradient offers a robust and efficient solution. This technique integrates protein purification and refolding into a single chromatographic step, minimizing protein loss and aggregation while promoting the formation of the native protein structure. This document provides detailed protocols and quantitative data to guide the implementation of this powerful methodology.

Introduction

Recombinant proteins overexpressed in systems like *E. coli* often accumulate as insoluble aggregates known as inclusion bodies.[1] While offering advantages such as high expression levels and resistance to proteolysis, recovering biologically active proteins from inclusion bodies necessitates effective solubilization and refolding procedures.[2] Traditional methods like dilution and dialysis can be cumbersome, time-consuming, and often result in low yields due to protein aggregation.[3][4]

On-column refolding addresses these limitations by immobilizing the denatured protein on a chromatographic matrix, thereby spatially separating individual protein molecules and minimizing intermolecular interactions that lead to aggregation.[5][6] A subsequent gradual decrease in the concentration of the denaturant (commonly **urea**) via a linear gradient allows for a controlled transition to refolding conditions, promoting the correct formation of the

protein's tertiary structure.[7][8] This method is particularly well-suited for proteins with a tendency to aggregate and can be readily integrated with affinity chromatography for simultaneous purification, for instance, with histidine-tagged proteins on Immobilized Metal Affinity Chromatography (IMAC) columns.[9]

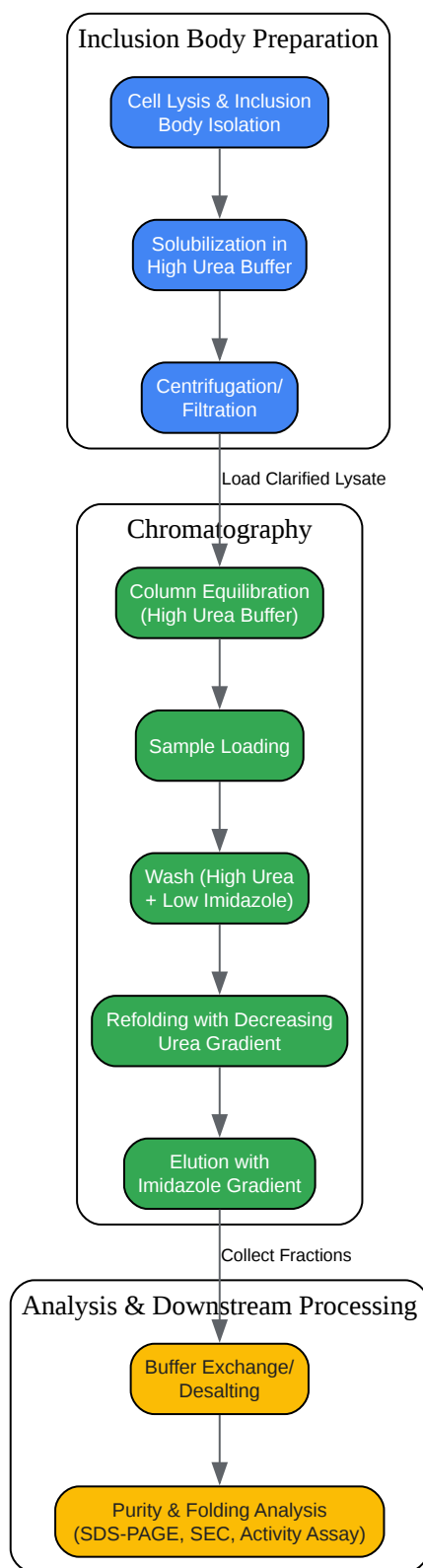
Principle of On-Column Refolding

The core principle of on-column refolding with a decreasing **urea** gradient involves four key stages:

- **Solubilization:** Inclusion bodies are harvested and solubilized in a buffer containing a high concentration of a denaturant, typically 6-8 M **urea** or guanidine hydrochloride, which unfolds the protein into its primary amino acid sequence.[6][10] Reducing agents like dithiothreitol (DTT) or β -mercaptoethanol are often included to break incorrect disulfide bonds.[10]
- **Binding:** The solubilized, denatured protein is loaded onto a chromatography column. For His-tagged proteins, an IMAC resin (e.g., Ni-NTA) is commonly used, allowing for specific binding of the target protein.[11]
- **Refolding:** A linear gradient is applied to gradually decrease the **urea** concentration from its initial high level (e.g., 6 M) to zero.[10] This slow removal of the denaturant allows the protein, while still bound to the matrix, to refold into its native conformation. The refolding buffer often contains additives such as L-arginine to suppress aggregation and a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation. [11][12]
- **Elution:** Once the refolding is complete, the now correctly folded and purified protein is eluted from the column, typically by introducing an elution agent like imidazole for His-tagged proteins.[10]

Experimental Workflow

The following diagram illustrates the general workflow for on-column protein refolding of a His-tagged protein using a decreasing **urea** gradient.



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Caption: Workflow for on-column refolding of His-tagged proteins.

Quantitative Data Summary

The efficiency of on-column refolding can vary significantly depending on the protein and the specific conditions used. The following table summarizes reported refolding yields for various proteins using on-column techniques.

Protein	Refolding Method	Refolding Yield (%)	Source
Various BSGC Targets (7 out of 10 tested)	On-column chemical refolding	30-100	[1]
Stromal cell-derived factor-1 α (SDF-1 α)	On-column refolding and oxidation	~5 mg/L culture (up to 15 mg/L)	[9]
α -hemolysin (His- tagged)	On-column refolding on Profinity IMAC	3.5 mg purified and refolded	[2]
Organophosphorus hydrolase (OPH)	On-column refolding	12	[12]

Detailed Experimental Protocols

The following protocols provide a general framework for the on-column refolding of a His-tagged protein expressed in *E. coli* as inclusion bodies. Optimization of specific parameters such as buffer composition, gradient steepness, and flow rate is often necessary for each target protein.[\[10\]](#)

Protocol 1: Inclusion Body Isolation and Solubilization

- **Cell Lysis:** Resuspend the cell pellet from a 100 mL culture in 4 mL of resuspension buffer (e.g., 20 mM Tris-HCl, pH 8.0). Disrupt the cells by sonication on ice.
- **Inclusion Body Isolation:** Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
- **Washing:** Resuspend the pellet in a wash buffer (e.g., 2 M **urea** in resuspension buffer) and sonicate briefly. Centrifuge again at high speed for 10 minutes at 4°C. Repeat this wash step to remove contaminants.

- Solubilization: Resuspend the washed inclusion body pellet in 5 mL of solubilization/binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 6 M guanidine hydrochloride or 8 M **urea**, pH 8.0).[\[10\]](#) If the protein contains disulfide bonds, include a reducing agent such as 1-5 mM DTT or 10 mM β -mercaptoethanol.[\[1\]](#)[\[10\]](#)
- Incubation and Clarification: Stir the suspension for 30-60 minutes at room temperature to ensure complete solubilization.[\[10\]](#) Centrifuge at high speed for 15 minutes at 4°C to pellet any remaining insoluble material. Filter the supernatant through a 0.45 μ m filter.[\[10\]](#)

Protocol 2: On-Column Refolding and Purification using IMAC

This protocol is designed for an automated chromatography system (e.g., ÄKTAprime).

Buffers:

- Buffer A (Binding/Wash Buffer): 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 6 M **urea**, pH 8.0.[\[10\]](#)
- Buffer B (Refolding Buffer): 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 8.0 (no **urea**).[\[10\]](#)
- Buffer C (Elution Buffer): 20 mM Tris-HCl, 0.5 M NaCl, 500 mM imidazole, pH 8.0.[\[10\]](#)
- Redox System (Optional but Recommended): Add 5 mM reduced glutathione (GSH) and 1 mM oxidized glutathione (GSSG) to Buffer B for proteins with disulfide bonds.[\[12\]](#)
- Aggregation Suppressor (Optional): Add 0.5 M L-arginine to Buffer B.[\[12\]](#)

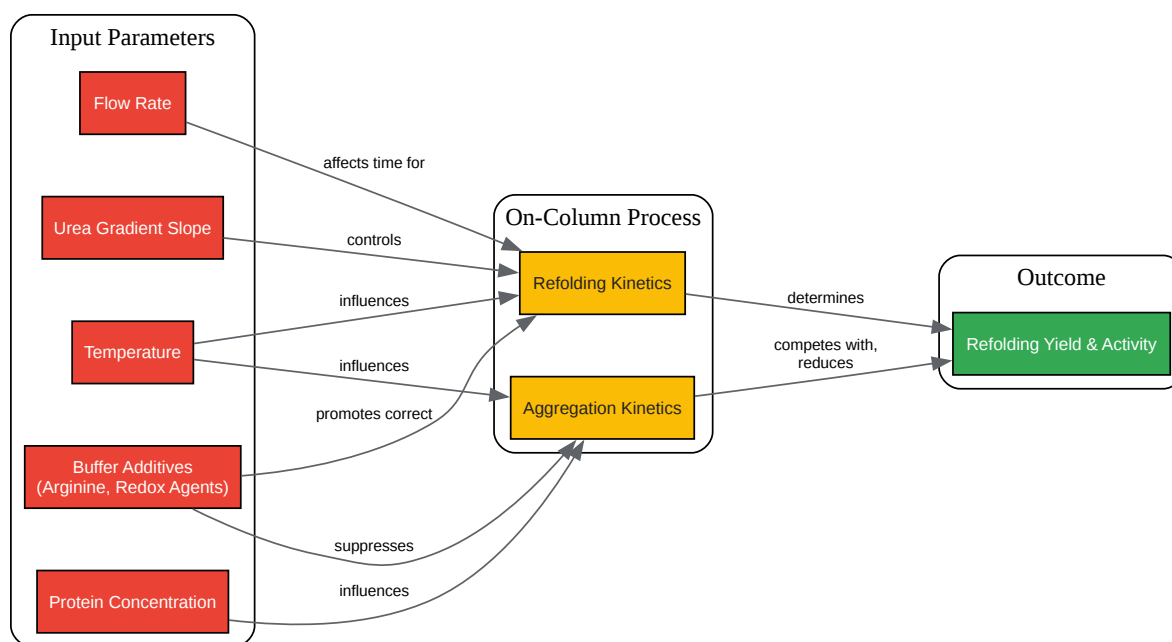
Chromatography Steps:

- Column Preparation: Use a pre-packed IMAC column (e.g., HisTrap™ FF 1 mL). Charge the column with Ni^{2+} according to the manufacturer's instructions.[\[10\]](#)
- Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Buffer A.[\[10\]](#)
- Sample Loading: Load the clarified, solubilized protein sample onto the column.

- Wash: Wash the column with 10 CV of Buffer A to remove unbound contaminants.[\[10\]](#)
- Refolding Gradient: Initiate a linear gradient from 100% Buffer A to 100% Buffer B over 30 CV. The optimal flow rate should be determined experimentally but is typically slow (e.g., 0.1-1 mL/min) to allow sufficient time for refolding.[\[10\]](#)
- Post-Refolding Wash: Wash the column with 5 CV of Buffer B to remove any remaining **urea**.[\[10\]](#)
- Elution: Elute the refolded protein with a linear gradient from 0-100% Buffer C over 10-20 CV.[\[10\]](#) Collect fractions and monitor the absorbance at 280 nm.
- Analysis: Analyze the collected fractions for purity using SDS-PAGE and for aggregation state using size-exclusion chromatography.[\[1\]](#) Assess the biological activity of the refolded protein using a relevant functional assay.[\[2\]](#)

Logical Relationship of Refolding Parameters

The success of on-column refolding is dependent on the interplay of several factors. The following diagram illustrates the logical relationships between key parameters and the desired outcome.



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Caption: Key parameters influencing on-column refolding success.

Conclusion

On-column refolding using a decreasing **urea** gradient is a powerful and versatile technique for recovering functional proteins from inclusion bodies. By combining purification and refolding, it streamlines the workflow, reduces sample handling, and often leads to higher yields of active protein compared to traditional methods. The protocols and data presented here provide a solid foundation for researchers to implement and optimize this method for their specific proteins of interest, ultimately accelerating research and development in the life sciences and biopharmaceutical industries.

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